REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[F:11][CH:12]([F:20])[C:13]1[O:17][C:16]([CH2:18][OH:19])=[CH:15][CH:14]=1.OP([O-])(O)=O.[Na+]>C(Cl)Cl.C(N(CC)CC)C>[F:11][CH:12]([F:20])[C:13]1[O:17][C:16]([CH:18]=[O:19])=[CH:15][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.84 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(O1)CO)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added at -60° C. under a nitrogen atmosphere to a solution
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at -60° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained under agitation for half an hour at -60° C.
|
Type
|
CUSTOM
|
Details
|
to rise to -20° C.
|
Type
|
WAIT
|
Details
|
agitation is continued at this temperature for half an hour
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(O1)C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |